Cas no 677767-93-0 (2-{(4-bromophenyl)methylsulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one)

2-{(4-bromophenyl)methylsulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4(3H)-Pyrimidinone, 2-[[(4-bromophenyl)methyl]thio]-5-ethyl-6-methyl-
- 2-{(4-bromophenyl)methylsulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one
-
- Inchi: 1S/C14H15BrN2OS/c1-3-12-9(2)16-14(17-13(12)18)19-8-10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3,(H,16,17,18)
- InChI Key: PLGLHUYFLZTBAK-UHFFFAOYSA-N
- SMILES: C1(SCC2=CC=C(Br)C=C2)=NC(C)=C(CC)C(=O)N1
2-{(4-bromophenyl)methylsulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2716-0933-75mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one |
677767-93-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2716-0933-1mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one |
677767-93-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2716-0933-3mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one |
677767-93-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2716-0933-2mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one |
677767-93-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2716-0933-25mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one |
677767-93-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2716-0933-5μmol |
2-{[(4-bromophenyl)methyl]sulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one |
677767-93-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2716-0933-20μmol |
2-{[(4-bromophenyl)methyl]sulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one |
677767-93-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2716-0933-40mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one |
677767-93-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2716-0933-5mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one |
677767-93-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2716-0933-15mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one |
677767-93-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
2-{(4-bromophenyl)methylsulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one Related Literature
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
Additional information on 2-{(4-bromophenyl)methylsulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one
Recent Advances in the Study of 2-{(4-bromophenyl)methylsulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one (CAS: 677767-93-0)
The compound 2-{(4-bromophenyl)methylsulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one (CAS: 677767-93-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This dihydropyrimidinone derivative is being investigated for its potential therapeutic applications, particularly in the context of enzyme inhibition and antimicrobial activity. The unique structural features of this compound, including the bromophenyl and methylsulfanyl moieties, contribute to its bioactivity and make it a promising candidate for further development.
Recent studies have focused on the synthesis and characterization of 677767-93-0, as well as its interactions with biological targets. A 2023 publication in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory effects against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. The study utilized X-ray crystallography to elucidate the binding mode of 677767-93-0 within the DHFR active site, revealing key interactions with conserved amino acid residues. These findings suggest potential applications in antimicrobial therapy, particularly against drug-resistant bacterial strains.
In addition to its antimicrobial potential, preliminary research has explored the anticancer properties of 2-{(4-bromophenyl)methylsulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one. A recent in vitro study demonstrated selective cytotoxicity against certain cancer cell lines, with particular efficacy observed in breast cancer models (MCF-7 cells). The mechanism of action appears to involve induction of apoptosis through mitochondrial pathway activation, as evidenced by caspase-3 cleavage and cytochrome c release. These results, while preliminary, warrant further investigation into the compound's potential as an anticancer agent.
The pharmacokinetic profile of 677767-93-0 has also been a subject of recent investigation. A 2024 ADMET study published in European Journal of Pharmaceutical Sciences reported favorable absorption characteristics and moderate plasma protein binding (approximately 75-80%). However, the compound exhibited relatively rapid hepatic metabolism, primarily through CYP3A4-mediated oxidation, suggesting that formulation strategies or structural modifications may be necessary to improve its metabolic stability for therapeutic applications.
Ongoing research is exploring structure-activity relationships (SAR) around the 677767-93-0 scaffold. Recent synthetic efforts have focused on modifications to the bromophenyl group and the dihydropyrimidinone core, with the aim of optimizing both potency and drug-like properties. Computational modeling studies have complemented these experimental approaches, providing insights into potential modifications that could enhance target binding while maintaining favorable physicochemical properties.
In conclusion, 2-{(4-bromophenyl)methylsulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one represents a promising chemical entity with multiple potential therapeutic applications. The growing body of research on this compound underscores its importance in medicinal chemistry and suggests that it may serve as a valuable lead compound for the development of novel antimicrobial and anticancer agents. Future studies should focus on in vivo efficacy evaluation, further optimization of its pharmacological properties, and detailed investigation of its safety profile.
677767-93-0 (2-{(4-bromophenyl)methylsulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one) Related Products
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)




